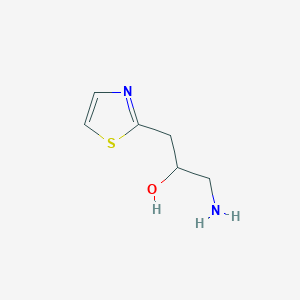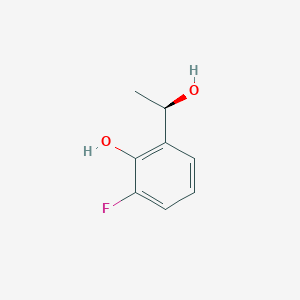
1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where a bromomethyl group and a difluoroethyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene can be achieved through several methods. One common approach involves the bromination of 4-(2,2-difluoroethyl)toluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, or amines.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The difluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(Chloromethyl)-4-(2,2-difluoroethyl)benzene
- 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene
Uniqueness
This compound is unique due to the presence of both bromomethyl and difluoroethyl groups. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in research and industry. The difluoroethyl group, in particular, enhances the compound’s stability and reactivity compared to similar compounds with different halogen substitutions.
Propriétés
Formule moléculaire |
C9H9BrF2 |
|---|---|
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-(2,2-difluoroethyl)benzene |
InChI |
InChI=1S/C9H9BrF2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,9H,5-6H2 |
Clé InChI |
WOBYZCPVTYQJJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)




![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
